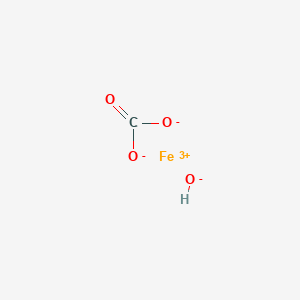![molecular formula C15H15NO4S B170712 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid CAS No. 104941-55-1](/img/structure/B170712.png)
2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 104941-55-1 . It has a molecular weight of 305.35 . The IUPAC name for this compound is 2-methyl-5-(2-toluidinosulfonyl)benzoic acid .
Molecular Structure Analysis
The linear formula of this compound is C15H15NO4S . The average mass is 305.349 Da and the monoisotopic mass is 305.072174 Da .Physical and Chemical Properties Analysis
The melting point of this compound is between 191-192 degrees Celsius .Scientific Research Applications
Synthetic Precursors and Drug Development
Compounds with structures similar to 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid, such as Methyl-2-formyl benzoate, serve as bioactive precursors in organic synthesis, leading to the development of compounds with a wide range of pharmacological activities. These activities include antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The versatility of such compounds as synthetic substrates highlights their importance as raw materials in the preparation of medical products and underscores their role in the search for new bioactive molecules Farooq & Ngaini, 2019.
Environmental Science and Pollution Treatment
In the field of environmental science, research on similar compounds involves their degradation processes and impact on pollution treatment. For instance, studies on microbial degradation of polyfluoroalkyl chemicals, which share functional group similarities with the requested compound, address the environmental fate of these persistent pollutants. Understanding the degradation pathways and biodegradability of these chemicals is crucial for evaluating their environmental impact and developing strategies for pollution mitigation Liu & Avendaño, 2013.
Advanced Material Synthesis
The synthesis of complex molecules for material science applications often involves intermediates with functionalities akin to this compound. Research into practical synthesis methods for compounds like 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing anti-inflammatory materials, reflects the importance of such chemical structures in developing new materials with specific properties. This highlights the compound's potential role in material science, particularly in the creation of advanced pharmaceuticals and polymers Qiu et al., 2009.
Safety and Hazards
Properties
IUPAC Name |
2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-7-8-12(9-13(10)15(17)18)21(19,20)16-14-6-4-3-5-11(14)2/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNVPZSAURGQIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)








